molecular formula C9H9FN2S B221979 (R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine CAS No. 185949-48-8

(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine

Cat. No.: B221979
CAS No.: 185949-48-8
M. Wt: 196.25 g/mol
InChI Key: SVARXSNVLRDSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various cancer cell lines .


Synthesis Analysis

A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized . A novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity has been developed .


Chemical Reactions Analysis

The isoxazole derivatives mentioned earlier were synthesized and evaluated for their cytotoxicity . A novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity has been developed .

Scientific Research Applications

  • Acetylcholinesterase and Butyrylcholinesterase Inhibitors : Novel derivatives of (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are significant due to their potential therapeutic intervention for Alzheimer's disease. Certain compounds exhibited high inhibitory activity against AChE and BChE with negligible cytotoxicity, making them promising candidates for Alzheimer's therapy (Pejchal et al., 2016).

  • Antimicrobial and Antifungal Activity : A series of amides derived from this compound were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds demonstrated activity comparable or slightly better than standard drugs such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Phenyl ureas derived from this compound showed excellent inhibition activity against AChE and BChE, indicating their potential in treating conditions like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).

  • QSAR Analysis of H1-Antihistamine Activity : Quantitative structure-activity relationship (QSAR) analysis of H1-antihistamine activity was conducted on various derivatives, including those related to this compound. This analysis aids in predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).

  • Antiviral Activities : Certain a-aminophosphonates containing the 6-fluorobenzothiazole moiety, related to this compound, showed promising antiviral activities against tobacco mosaic virus and potato virus Y, indicating their potential as antiviral agents (Xie et al., 2017).

Mechanism of Action

One of the promising compounds, 20c, induced G2/M cell cycle arrest. The levels of p53 increased tremendously in 20c-treated Colo205 cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Future Directions

The compound 20c can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, and can be considered as a potential plausible candidate for further biological testing in in vivo colon cancer models .

Properties

CAS No.

185949-48-8

Molecular Formula

C9H9FN2S

Molecular Weight

196.25 g/mol

IUPAC Name

1-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9FN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3

InChI Key

SVARXSNVLRDSCL-UHFFFAOYSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)N

SMILES

CC(C1=NC2=C(S1)C=C(C=C2)F)N

Canonical SMILES

CC(C1=NC2=C(S1)C=CC(=C2)F)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
Reactant of Route 4
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
Reactant of Route 5
Reactant of Route 5
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine
Reactant of Route 6
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.